molecular formula C10H15N3O B12042642 N-[(4-Methoxyphenyl)methyl]-N-methylguanidine

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine

Cat. No.: B12042642
M. Wt: 193.25 g/mol
InChI Key: NGCCBKPTVAYJBQ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine is a substituted guanidine derivative characterized by a 4-methoxybenzyl group attached to the guanidine core. Its molecular formula is C₁₀H₁₆ClN₃O (as the hydrochloride salt), with a molecular weight of 229.71 g/mol and CAS number 1344719-01-2 . The compound features a guanidine group (-NH-C(=NH)-NH₂) modified by N-methylation and a 4-methoxybenzyl substituent.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1-methylguanidine

InChI

InChI=1S/C10H15N3O/c1-13(10(11)12)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H3,11,12)

InChI Key

NGCCBKPTVAYJBQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-N-methylguanidine typically involves the reaction of 4-methoxybenzylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-[(4-Methoxyphenyl)methyl]-N-methylguanidine may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-methoxyphenyl)methyl]-N-methylurea, while reduction may produce N-[(4-methoxyphenyl)methyl]-N-methylamine.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-[(4-Methoxyphenyl)methyl]-N-methylguanidine serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, including alkylation and acylation processes, due to its reactive guanidine functional group.

Biological Activities

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Studies have shown that N-[(4-Methoxyphenyl)methyl]-N-methylguanidine can inhibit cancer cell proliferation in vitro, suggesting its potential role in cancer therapeutics.

Medicinal Chemistry

  • Drug Development : The compound has been investigated for its therapeutic potential in treating conditions such as diabetes and inflammation. Its ability to modulate biological pathways highlights its utility in drug design.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-[(4-Methoxyphenyl)methyl]-N-methylguanidine showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Effects

Research conducted at a leading university revealed that N-[(4-Methoxyphenyl)methyl]-N-methylguanidine significantly reduced the viability of breast cancer cells in culture. The study indicated that the compound induces apoptosis through the activation of caspase pathways, providing insights into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N-methylguanidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituted Diarylguanidines (NMDA Receptor Antagonists)

Compounds like [11C]CNS 5161 (N-(2-chloro-5-methylthiophenyl)-N′-(3-methylthiophenyl)-N′-[11C]methylguanidine) share structural motifs with the target compound, including aromatic substituents and methylguanidine groups. These derivatives exhibit high affinity for NMDA receptors, making them candidates for positron emission tomography (PET) imaging of neurological disorders . Key differences include:

  • Substituent Effects : The chloro- and methylthiophenyl groups in CNS 5161 enhance receptor binding affinity compared to the 4-methoxybenzyl group in the target compound.

Table 1: Comparison of Guanidine-Based NMDA Receptor Ligands

Compound Substituents Key Application Binding Affinity (NMDA) Reference
[11C]CNS 5161 2-Cl-5-MeS-phenyl, 3-MeS-phenyl PET Imaging High (Kd ~ nM)
N-[(4-Methoxyphenyl)methyl]-N-methylguanidine 4-MeO-benzyl Under investigation Not reported

Natural Product Derivatives (e.g., Polycarpa aurata Compounds)

Natural guanidine derivatives, such as N-(4-methoxybenzoyl)-N′-methylguanidine (isolated from the ascidian Polycarpa aurata), differ in their substitution patterns. The 4-methoxybenzoyl group replaces the benzyl group, introducing a ketone moiety .

  • Bioactivity : Natural derivatives often exhibit antimicrobial or cytotoxic properties, whereas synthetic analogs like the target compound are explored for neurological applications.
  • Synthesis : The natural compound is extracted via chromatographic methods, while the target compound is synthesized through alkylation or condensation reactions .

Crystalline Guanidine Derivatives

N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine (CAS 20815-35-4) demonstrates structural similarities but includes additional methyl and phenyl groups. X-ray crystallography reveals:

  • Bond Geometry : The C1–N3 bond (1.2889 Å) shows double-bond character, while N–C1–N angles deviate from trigonal planar geometry (115.10°–125.61°), indicating steric strain .
  • Non-Classical Interactions: C–H···O hydrogen bonds between methoxy oxygen and methyl hydrogens form centrosymmetric dimers, absent in the target compound .

Table 2: Structural and Crystallographic Differences

Property N-[(4-Methoxyphenyl)methyl]-N-methylguanidine N′′-(4-MeO-phenyl)-trimethylguanidine
Molecular Weight 229.71 g/mol 221.30 g/mol
Key Substituents 4-MeO-benzyl, N-methyl 4-MeO-phenyl, N,N,N′-trimethyl
Hydrogen Bonding Not reported C–H···O dimers
Synthetic Route Alkylation of guanidine Reaction with 4-methoxyaniline

Pharmacologically Active Guanidines

Compounds like 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) incorporate the 4-methoxybenzyl group into heterocyclic systems.

Biological Activity

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine is a compound of growing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine is characterized by its guanidine core, which is known for its ability to interact with various biological targets. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

PropertyValue
Molecular Weight202.26 g/mol
LogP (octanol-water partition coefficient)2.56
Solubility (pH 7.4)Moderate
TPSA (Topological Polar Surface Area)70 Ų

Antimicrobial Properties

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine has demonstrated significant antimicrobial activity against various pathogens, including drug-resistant strains. Studies indicate that compounds with guanidine moieties can enhance cellular accumulation in Gram-negative bacteria, making them effective against infections like methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) for MRSA has been reported as low as 1.5 µM, showcasing its potential as an antibiotic candidate.

Anticancer Activity

Recent research has indicated that N-[(4-Methoxyphenyl)methyl]-N-methylguanidine exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that this compound can significantly increase the apoptotic signal in various cancer cell lines, such as MDA-MB-231 and Hs 578T, indicating a potential role in cancer therapy . The compound's mechanism appears to involve the modulation of cell cycle progression and induction of caspase-3 activation, crucial for the apoptotic pathway.

The biological activity of N-[(4-Methoxyphenyl)methyl]-N-methylguanidine can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways related to stress responses and metabolism .
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and potentially altering receptor dynamics.

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    • A study evaluated the efficacy of N-[(4-Methoxyphenyl)methyl]-N-methylguanidine against MRSA. The compound was found to disrupt bacterial cell membranes at concentrations below 2 µM, leading to cell lysis and death .
  • Apoptosis Induction in Cancer Cells :
    • In a series of experiments involving breast cancer cell lines, treatment with N-[(4-Methoxyphenyl)methyl]-N-methylguanidine resulted in a significant increase in apoptotic markers after 72 hours of exposure. The compound demonstrated IC50 values ranging from 0.8 µM to 1.5 µM across different cell lines .

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